molecular formula C14H16O B11900176 (2Z)-2-benzylidenecycloheptan-1-one

(2Z)-2-benzylidenecycloheptan-1-one

Cat. No.: B11900176
M. Wt: 200.28 g/mol
InChI Key: BQCRDGOBIZRDJH-QBFSEMIESA-N
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Description

(2Z)-2-benzylidenecycloheptan-1-one is an organic compound characterized by a benzylidene group attached to a cycloheptanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-benzylidenecycloheptan-1-one typically involves the aldol condensation reaction between benzaldehyde and cycloheptanone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions generally include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

The reaction proceeds through the formation of an enolate ion from cycloheptanone, which then reacts with benzaldehyde to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-benzylidenecycloheptan-1-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Can be reduced to form alcohols or alkanes.

    Substitution: Can undergo nucleophilic substitution reactions at the benzylidene group.

    Cyclization: Can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, RNH₂)

    Cyclization: Acid or base catalysts, elevated temperatures

Major Products Formed

    Oxidation: Benzylidene cycloheptanone carboxylic acid

    Reduction: Benzylidene cycloheptanol

    Substitution: Benzylidene cycloheptanone derivatives

    Cyclization: Polycyclic compounds

Scientific Research Applications

(2Z)-2-benzylidenecycloheptan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-2-benzylidenecycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-benzylidenecyclohexan-1-one: Similar structure but with a six-membered ring.

    (2Z)-2-benzylidenecyclopentan-1-one: Similar structure but with a five-membered ring.

    (2Z)-2-benzylidenecyclooctan-1-one: Similar structure but with an eight-membered ring.

Uniqueness

(2Z)-2-benzylidenecycloheptan-1-one is unique due to its seven-membered ring, which imparts different chemical and physical properties compared to its analogs

Properties

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

(2Z)-2-benzylidenecycloheptan-1-one

InChI

InChI=1S/C14H16O/c15-14-10-6-2-5-9-13(14)11-12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2/b13-11-

InChI Key

BQCRDGOBIZRDJH-QBFSEMIESA-N

Isomeric SMILES

C1CC/C(=C/C2=CC=CC=C2)/C(=O)CC1

Canonical SMILES

C1CCC(=CC2=CC=CC=C2)C(=O)CC1

Origin of Product

United States

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